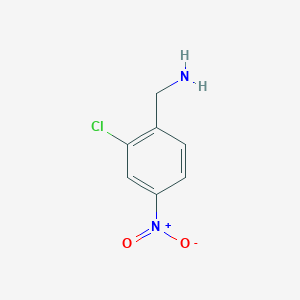![molecular formula C10H12O4 B11752052 1-(Benzo[d][1,3]dioxol-5-yl)propane-1,3-diol](/img/structure/B11752052.png)
1-(Benzo[d][1,3]dioxol-5-yl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzo[d][1,3]dioxol-5-yl)propane-1,3-diol is a chemical compound characterized by the presence of a benzodioxole ring attached to a propane-1,3-diol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)propane-1,3-diol typically involves the introduction of the benzodioxole group onto a propane-1,3-diol backbone. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. For example, a 5-bromo-benzodioxole can be reacted with propane-1,3-diol in the presence of a palladium catalyst, such as PdCl2, and a ligand like xantphos, under basic conditions provided by cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
化学反应分析
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzodioxole ring can be reduced under specific conditions to yield dihydrobenzodioxole derivatives.
Substitution: The hydrogen atoms on the benzodioxole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen atmosphere.
Substitution: Electrophiles like halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydrobenzodioxole derivatives.
Substitution: Formation of halogenated benzodioxole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)propane-1,3-diol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues .
相似化合物的比较
1-(Benzo[d][1,3]dioxol-5-yl)ethanone: Similar structure but with an ethanone group instead of propane-1,3-diol.
1-(Benzo[d][1,3]dioxol-5-yl)methanol: Contains a methanol group instead of propane-1,3-diol.
1-(Benzo[d][1,3]dioxol-5-yl)acetic acid: Features an acetic acid group.
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)propane-1,3-diol is unique due to the presence of two hydroxyl groups on the propane chain, which can participate in various chemical reactions and interactions, making it a versatile compound for different applications .
属性
分子式 |
C10H12O4 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)propane-1,3-diol |
InChI |
InChI=1S/C10H12O4/c11-4-3-8(12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5,8,11-12H,3-4,6H2 |
InChI 键 |
HGMKRAZSMVLOSN-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine](/img/structure/B11751978.png)
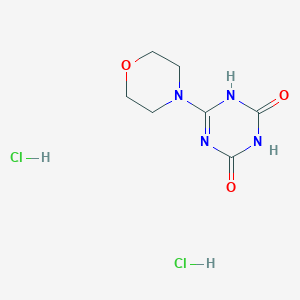
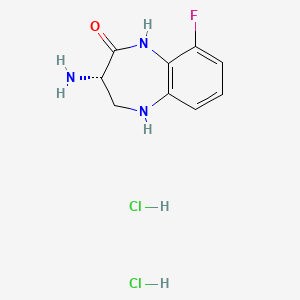
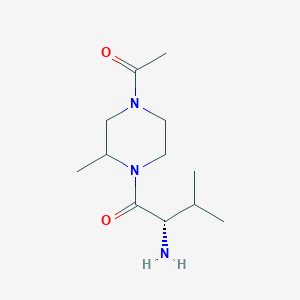
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11752010.png)
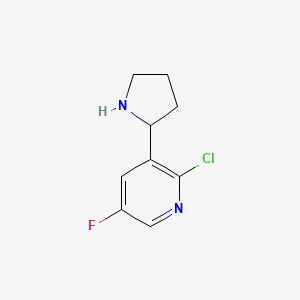

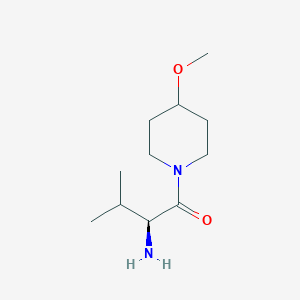
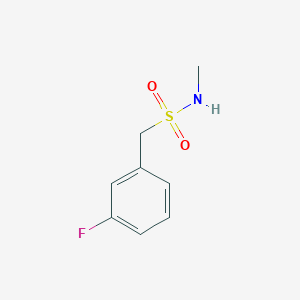
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11752039.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11752045.png)

![{3-carboxy-2-[(4Z)-oct-4-enoyloxy]propyl}trimethylazanium](/img/structure/B11752050.png)
